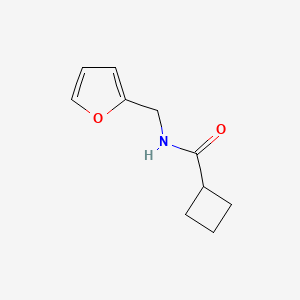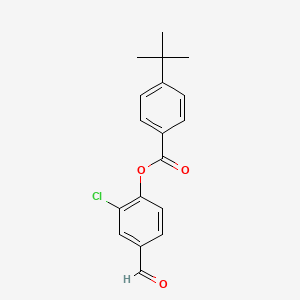
(4-Acetamidophenyl) 2-aminobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Acetamidophenyl) 2-aminobenzoate is an organic compound with the molecular formula C15H14N2O3The compound consists of a 4-acetamidophenyl group attached to a 2-aminobenzoate moiety, forming a complex structure that offers unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetamidophenyl) 2-aminobenzoate typically involves the reaction of 4-acetamidophenol with 2-aminobenzoic acid. The process can be carried out using various coupling agents to facilitate the formation of the ester bond. One common method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound on a large scale .
Análisis De Reacciones Químicas
Types of Reactions
(4-Acetamidophenyl) 2-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Acetamidophenyl) 2-aminobenzoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting COX-2 selectively, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects . Additionally, the compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
4-Acetamidophenyl acetate: Similar in structure but with an acetate group instead of an aminobenzoate.
4-Acetamidophenyl triflimide: Contains a triflimide group, offering different reactivity and applications.
4-Acetamidophenyl-2-(nitrooxy)ethyl(phenyl)amino]benzoate: A derivative with additional functional groups, enhancing its biological activity.
Uniqueness
(4-Acetamidophenyl) 2-aminobenzoate stands out due to its balanced chemical properties, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in both research and industry .
Propiedades
IUPAC Name |
(4-acetamidophenyl) 2-aminobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10(18)17-11-6-8-12(9-7-11)20-15(19)13-4-2-3-5-14(13)16/h2-9H,16H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJFZHXIEZODKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5833670.png)

![2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5833679.png)
![2-[(2-chloro-6-nitrobenzyl)sulfanyl]-1H-benzimidazole](/img/structure/B5833684.png)
![N-isopropyl-N'-(3-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5833685.png)

![[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-chlorophenoxy)acetate](/img/structure/B5833706.png)
![4-{[(2,5-dichlorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5833709.png)
![N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B5833723.png)





